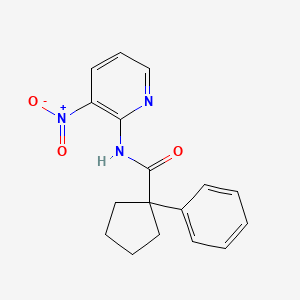
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a nitropyridinyl group, a phenyl group, and a cyclopentane carboxamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been involved in reactions such as C–C bond cleavage and Buchwald–Hartwig arylamination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various analytical techniques. For example, its molecular weight could be determined through mass spectrometry .Scientific Research Applications
PET Tracers for Serotonin 5-HT1A Receptors
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, analogs of WAY100635 and derivatives of N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide, have been synthesized and identified as promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. These derivatives exhibit high brain uptake and slow brain clearance, making them valuable in positron emission tomography (PET) imaging (García et al., 2014).
Anticoccidial Activity
Nitropyridinecarboxamides, including this compound, have been studied for their potential as anticoccidial agents. These compounds have shown activity against Eimeria tenella, a causative agent of coccidiosis in poultry. The structural isomers of 5-nitronicotinamide, which is a potent anticoccidial agent, have been synthesized and evaluated for their efficacy (Morisawa, Kataoka, & Kitano, 1977).
Synthesis of N-(5-nitropyridin-2-yl) Carboxamides
The synthesis of N-(5-nitropyridin-2-yl) carboxamides, including this compound, has been investigated. This synthesis involves an oxidative nucleophilic substitution of hydrogen, demonstrating the versatility and potential for novel derivatives in various scientific applications (Amangasieva et al., 2018).
Synthesis for c-Met Inhibitors
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, structurally related to this compound, features in the synthesis of c-Met inhibitors. These inhibitors play a crucial role in targeted cancer therapies. The study highlights a synthetic route optimizing temperature and solvent use, crucial for the development of effective c-Met inhibitors (Chu et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as protein kinases . These enzymes play crucial roles in cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
It’s likely that it interacts with its targets through a process known as nucleophilic aromatic substitution . This reaction involves the replacement of a group in an aromatic ring by a nucleophile, which could be a protein or enzyme in the body.
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial properties.
properties
IUPAC Name |
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZKSTXMPJJLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

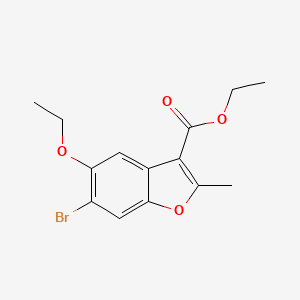
![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)
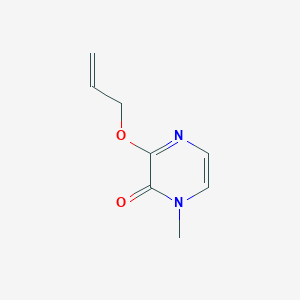

![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)
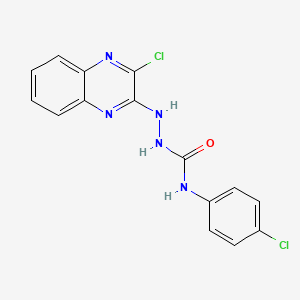
![5-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2357578.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2357580.png)
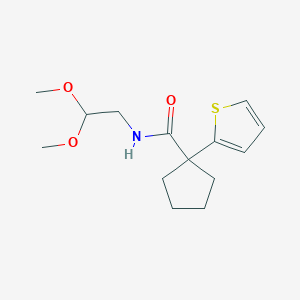
![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)
![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)